2,4-Dibromo-3,6-dimethylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8Br2O |
|---|---|
Molecular Weight |
279.96 g/mol |
IUPAC Name |
2,4-dibromo-3,6-dimethylphenol |
InChI |
InChI=1S/C8H8Br2O/c1-4-3-6(9)5(2)7(10)8(4)11/h3,11H,1-2H3 |
InChI Key |
NYSHRBWVSUBISD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)Br)C)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4 Dibromo 3,6 Dimethylphenol and Its Precursors
Regioselective Bromination Strategies for Dimethylphenols
The synthesis of specifically substituted phenols like 2,4-Dibromo-3,6-dimethylphenol is highly dependent on the ability to control the position of incoming substituents on the aromatic ring. The hydroxyl and methyl groups of a dimethylphenol substrate direct incoming electrophiles, but achieving a single, desired isomer can be challenging. Therefore, developing regioselective bromination strategies is paramount.
Direct Bromination Approaches for Phenolic Substrates
Direct bromination is a common method for functionalizing phenols, though controlling the reaction to achieve specific isomers can be complex. The hydroxyl group is a powerful activating group that directs electrophilic substitution to the ortho and para positions.
A variety of brominating agents have been utilized for this purpose. Molecular bromine (Br₂) is a traditional reagent, but its high reactivity can lead to over-bromination and the formation of hazardous byproducts like hydrogen bromide. researchgate.net To improve selectivity and handling, N-bromosuccinimide (NBS) is frequently used as a milder source of electrophilic bromine. tandfonline.com
Modern advancements have introduced novel reagents and catalytic systems to enhance regioselectivity and efficiency. For instance, 1,3-di-n-butylimidazolium tribromide ([BBIm]Br₃) has been reported as an efficient ionic liquid-based reagent for the regioselective monobromination of phenols under mild, solvent-free conditions. tandfonline.com Another approach involves using a combination of trimethylsilyl (B98337) bromide (TMSBr) and bulky sulfoxides, which can achieve high para-selectivity by forming a hydrogen bond between the thioether byproduct and the phenol's hydroxyl group, sterically hindering the ortho positions. chemistryviews.org Lanthanum(III) nitrate (B79036) hexahydrate has also been used as a catalyst for regioselective monobromination of phenols, proving effective for substrates with both electron-donating and electron-withdrawing groups. researchgate.net
The table below summarizes various direct bromination reagents for phenolic substrates.
Interactive Table: Reagents for Direct Bromination of Phenols
| Reagent/System | Key Features | Selectivity | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Mild, solid reagent, easier to handle than Br₂. | Generally ortho/para, can be tuned by conditions. | tandfonline.com |
| [BBIm]Br₃ | Ionic liquid; acts as both reagent and solvent. | High regioselectivity for monobromination. | tandfonline.com |
| TMSBr / Bulky Sulfoxides | Mild conditions, recyclable byproduct. | High para-selectivity (up to 99:1). | chemistryviews.org |
| La(NO₃)₃·6H₂O (catalyst) | Catalytic, efficient, room temperature. | High regioselectivity for monobromination. | researchgate.net |
Indirect Routes via Diazotization-Bromination-Hydrolysis of Aminodimethylbenzenes
An alternative to direct bromination of phenols is an indirect, multi-step route commencing from an aromatic amine. This pathway offers a powerful method for installing bromine atoms in positions that are not easily accessible through direct electrophilic substitution on the corresponding phenol (B47542). The core of this strategy is the Sandmeyer reaction or related transformations. masterorganicchemistry.com
The general sequence involves three key steps:
Diazotization : An aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HBr, HCl), at low temperatures (0-5 °C). masterorganicchemistry.com This converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺), which is an excellent leaving group. masterorganicchemistry.com
Bromination : The diazonium salt is then reacted with a copper(I) bromide (CuBr) catalyst, which facilitates the replacement of the diazonium group with a bromine atom. nih.gov, researchgate.net This is the classic Sandmeyer reaction.
Hydrolysis : If the starting material is an aminodimethylbenzene that is subsequently brominated and diazotized, the final step to yield the target phenol would involve hydrolysis of the resulting aryl bromide. However, the more common sequence involves starting with an aminodimethylphenol precursor or performing the diazotization-bromination on a bromo-aminodimethylbenzene intermediate.
This indirect route provides exceptional control over regiochemistry, as the placement of the bromine atom is determined by the initial position of the amino group on the aromatic ring.
Multistep Synthetic Pathways to this compound
The synthesis of the specific target molecule, this compound, or its isomers often requires a carefully planned multi-step sequence to ensure the correct placement of all substituents.
Elaboration from 2,3-Dimethylphenylamine
A documented synthesis for a closely related isomer, 4,6-Dibromo-2,3-dimethylphenol, demonstrates a practical application of the indirect diazotization-bromination strategy starting from 2,3-dimethylphenylamine. nih.gov, researchgate.net This pathway highlights the utility of manipulating functional groups to achieve a specific substitution pattern.
The synthesis proceeds through the following steps:
Initial Bromination : 2,3-Dimethylphenylamine is first brominated to produce 1-amino-4-bromo-2,3-dimethylbenzene. nih.gov, researchgate.net
Diazotization : The resulting 1-amino-4-bromo-2,3-dimethylbenzene is then subjected to diazotization. It is treated with sodium nitrite in a strong acid solution (40% hydrogen bromide) at a temperature below 5°C to form the corresponding diazonium salt. nih.gov, researchgate.net
Sandmeyer Reaction & Hydrolysis : Cuprous bromide (CuBr) is added to the diazonium salt solution. The mixture is heated, causing the replacement of the diazonium group with a second bromine atom and hydrolysis to yield the final product, 4,6-Dibromo-2,3-dimethylphenol. nih.gov, researchgate.net This combined step yielded the product at 26%. nih.gov
This sequence showcases how starting with an amine allows for the introduction of bromine atoms at specific locations before the formation of the final phenol, a feat that would be difficult to achieve via direct bromination of the parent 2,3-dimethylphenol.
Catalytic Approaches in Substituted Phenol Synthesis
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. acs.org While traditional phenol syntheses often involve harsh conditions, newer catalytic approaches offer milder alternatives. rsc.org
One significant area of development is the ipso-hydroxylation of arylboronic acids. rsc.org This method allows for the conversion of a C-B bond to a C-O bond, providing a versatile route to phenols from readily available boronic acids. acs.org These reactions can be promoted by various reagents, including simple oxidants like hydrogen peroxide, and can proceed under metal-free and photocatalyst-free conditions, representing a green and cost-effective approach. acs.org, rsc.org
Another catalytic strategy involves the oxidative aromatization of cyclohexanone (B45756) derivatives to form substituted phenols. For example, a metal-free system using DMSO/I₂ has been shown to provide direct access to meta-substituted phenols, a class of compounds that is particularly challenging to synthesize via traditional electrophilic substitution due to directing group effects. gaylordchemical.com This method is advantageous as it avoids metal catalysts and unwanted overoxidation. gaylordchemical.com
The development of furan-based routes also provides catalytic access to ortho- and meta-substituted aromatics, complementing traditional lignin-based methods that typically yield para-substituted phenols. nih.gov These Diels-Alder and aromatization sequences can be catalyzed by salts like ZnCl₂. nih.gov
Novel Reagents and Conditions for Enhanced Yield and Purity in this compound Synthesis
The pursuit of higher yields, greater purity, and improved safety has led to the development of novel reagents for bromination reactions. Many of these modern methods aim to replace hazardous reagents like elemental bromine with more manageable and selective alternatives. tandfonline.com
Several innovative systems have been reported:
Hypervalent Iodine Reagents : A system based on phenyliodine(III) diacetate (PIDA) and aluminum bromide (AlBr₃) has been developed for the practical electrophilic bromination of phenols. rsc.org, nih.gov This method operates under very mild conditions and is effective for a wide range of phenolic substrates, including sterically hindered ones. nih.gov, rsc.org The active brominating species can be prepared in situ, simplifying the operational procedure. rsc.org
Ionic Liquids : Room-temperature ionic liquids, such as 1,3-di-n-butylimidazolium tribromide ([BBIm]Br₃), serve as both the brominating agent and the reaction medium. tandfonline.com This approach allows for regioselective monobromination with excellent yields and simplifies product work-up, as the ionic liquid is immiscible with water and can be recycled. tandfonline.com
Selective Para-Bromination Systems : For phenols where the para-position is open, achieving high selectivity can be difficult. A method using TMSBr in combination with bulky diaryl sulfoxides in acetonitrile (B52724) has been shown to provide exceptional para-selectivity. chemistryviews.org The proposed mechanism involves an O–H···S hydrogen bond between the phenol and the thioether byproduct, which sterically shields the ortho-positions and directs the bromination to the para-position. chemistryviews.org
The table below details some of these novel reagents and their reported performance.
Interactive Table: Novel Reagents for Phenol Bromination
| Reagent/System | Substrate Example | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|
| PIDA–AlBr₃ | 2,6-Dimethylphenol (B121312) | 4-Bromo-2,6-dimethylphenol (B182379) | 57 | MeCN, 23°C | rsc.org |
| [BBIm]Br₃ | Phenol | 4-Bromophenol | 98 | Neat, Room Temp | tandfonline.com |
| TMSBr / (4‐ClC₆H₄)₂SO | Phenol | 4-Bromophenol | 98 | MeCN, Room Temp | chemistryviews.org |
These advanced methodologies underscore the continuous evolution of synthetic chemistry, providing more efficient, selective, and environmentally benign routes for the preparation of complex molecules like this compound.
Isolation and Purification Techniques for this compound
After synthesis, the crude this compound must be isolated and purified to remove unreacted starting materials, by-products, and catalysts. A combination of techniques is often employed to achieve high purity.
Work-up and Extraction: The initial isolation typically involves a work-up procedure. If the reaction is performed in an aqueous or biphasic system, the product is extracted into a water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane. rsc.orgnih.gov The organic layer is then washed with water to remove water-soluble impurities. niscpr.res.in Acidification of the initial sample to approximately pH 2.0 and the addition of salt can enhance the transfer of phenolic compounds from the aqueous to the organic phase during extraction. oup.com The combined organic extracts are dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) and the solvent is removed under reduced pressure. rsc.org
Crystallization: Crystallization is a fundamental and effective technique for purifying solid organic compounds. For brominated phenols, which are often crystalline solids, this method is highly suitable. google.com The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The pure compound crystallizes out, leaving impurities in the solution. For instance, colorless needle-like single crystals of 4,6-dibromo-2,3-dimethylphenol, a structural isomer of the title compound, were obtained by slow evaporation from a chloroform/methanol (B129727) solution. nih.gov In some cases, recrystallization at very low temperatures (e.g., -78 °C) from a solvent like pentane (B18724) can yield highly pure crystals. orgsyn.org
Column Chromatography: Flash column chromatography is a ubiquitous and powerful method for purifying organic compounds. uchicago.edu The crude mixture is loaded onto a column of a solid adsorbent, typically silica (B1680970) gel, and a solvent or mixture of solvents (the eluent) is passed through the column. nih.govuchicago.edu Components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For a related compound, 4,6-dibromo-2,3-dimethylphenol, purification was achieved by chromatography on silica gel using hexane (B92381) as the eluent. nih.gov The fractions containing the pure product are collected, combined, and the solvent is evaporated.
Selective Solid-Phase Scavenging: An advanced purification strategy involves the use of scavengers, such as basic polystyrene resins. researchgate.net This technique, known as selective solid-phase scavenging, exploits the acidic nature of the phenolic hydroxyl group. The crude phenolic mixture is brought into contact with the basic resin in a specific solvent, causing the phenolic compound to be adsorbed onto the resin. researchgate.net Impurities can be washed away, and the pure phenol is then desorbed from the resin by washing with a different solvent. researchgate.net This method can be highly selective for specific phenolic isomers and offers a rapid purification pathway. researchgate.net
Table 2: Isolation and Purification Techniques for Brominated Phenols and Related Compounds
| Technique | Compound Type | Specific Conditions | Purpose | Reference |
|---|---|---|---|---|
| Crystallization | 4,6-Dibromo-2,3-dimethylphenol | Slow evaporation from chloroform/methanol solution. | To obtain single crystals for X-ray analysis. | nih.gov |
| Crystallization | Dibromoketone | Recrystallization from pentane at -78°C. | To obtain pure, colorless needles. | orgsyn.org |
| Column Chromatography | Dibromide Precursors | Silica flash column chromatography. | General purification of reaction products. | uchicago.edu |
| Column Chromatography | 4,6-Dibromo-2,3-dimethylphenol | Silica gel with hexane as the eluent. | Isolation of the title compound from the reaction mixture. | nih.gov |
| Liquid-Liquid Extraction | Phenols | Acidification to pH 2, addition of salt, extraction with organic solvent. | To enhance recovery from complex aqueous samples. | oup.com |
| Solid-Phase Scavenging | Phenolic Isomers | Adsorption/desorption on a basic polystyrene resin using different solvents. | Selective purification of phenols from impurities or other isomers. | researchgate.net |
Mechanistic Investigations and Chemical Reactivity of 2,4 Dibromo 3,6 Dimethylphenol
Electrophilic Aromatic Substitution Reactions Involving 2,4-Dibromo-3,6-dimethylphenol
The phenolic hydroxyl group and the two methyl groups are electron-donating and activating, while the bromine atoms are deactivating yet ortho-, para-directing. The net effect of these groups determines the feasibility and regioselectivity of further electrophilic substitution on the aromatic ring.
Halogenation Reactions and Stereochemical Outcomes
Further halogenation of this compound can lead to the formation of polyhalogenated cyclohexenone derivatives. The reaction of this compound with chlorine has been instrumental in determining the stereochemistry of chlorine addition to related compounds. google.compublish.csiro.auresearchgate.net
In a notable study, the chlorination of this compound (represented as compound 6 in the study) was carried out to elucidate the stereochemical course of chlorine addition to 2,4,6-trichloro-3,6-dimethylcyclohexa-2,4-dienone. google.compublish.csiro.auresearchgate.netresearchgate.net This reaction highlights that electrophilic attack on the substituted phenol (B47542) can lead to addition products where the aromaticity is lost, forming complex three-dimensional structures. The stereochemistry of these products is often determined using X-ray crystallography. google.compublish.csiro.auresearchgate.netresearchgate.net
The bromination of related dimethylphenols, such as 3,4-dimethylphenol, can proceed to form tribromo-derivatives or brominated cyclohexadienones depending on the reaction conditions. researchgate.net This suggests that further bromination of this compound is also a plausible reaction, likely yielding polybrominated species.
Alkylation and Acylation Reactions on the Phenolic Ring
Friedel-Crafts alkylation and acylation are fundamental electrophilic aromatic substitution reactions for forming carbon-carbon bonds with an aromatic ring. iitk.ac.inmt.com The reactivity of the phenolic ring in this compound towards these reactions is influenced by its substituents. The hydroxyl and methyl groups are strongly activating, making the ring more nucleophilic than benzene (B151609) and thus more reactive towards electrophiles. quora.com However, the reaction with phenols can be complex.
In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) can coordinate with the lone pair of electrons on the phenolic oxygen. This can lead to O-acylation to form a phenyl ester, which is often the major product. curlyarrows.com For C-acylation to occur, a rearrangement of the O-acylated product (the Fries rearrangement) might be necessary, which typically requires an excess of the catalyst and specific reaction conditions. curlyarrows.com Given the substitution pattern of this compound, the only available position for electrophilic attack is C-5. The steric hindrance from the adjacent methyl and bromo groups, along with the electronic deactivation by the bromine at C-4, would likely make C-acylation at this position challenging.
Nucleophilic Substitution Reactions at Bromine Centers
The direct displacement of bromine atoms on the aromatic ring of this compound via traditional nucleophilic aromatic substitution (SNAAr) is generally not favored. The SNAAr mechanism requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. ebi.ac.uksigmaaldrich.com In this compound, the hydroxyl and methyl groups are electron-donating, which destabilize this intermediate, thus hindering the reaction. thegoodscentscompany.com
However, modern cross-coupling reactions catalyzed by transition metals provide alternative pathways for nucleophilic substitution on aryl halides, which are less dependent on the electronic nature of the ring.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. mt.comresearchgate.netchemguide.co.uk It is a versatile method that could potentially be applied to this compound to introduce amino functionalities by substituting one or both bromine atoms. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. researchgate.netchemguide.co.uk
Ullmann Condensation: This copper-catalyzed reaction is a classical method for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds with aryl halides. quora.comgoogle.com While traditional Ullmann reactions require harsh conditions, modern protocols with soluble copper catalysts and specific ligands allow the reactions to proceed under milder conditions. quora.com This could be a viable method for substituting the bromine atoms of this compound with various nucleophiles.
Oxidative and Reductive Transformations of this compound
The presence of the phenolic hydroxyl group and the bromine atoms makes this compound susceptible to both oxidative and reductive transformations.
Oxidative Transformations: Phenols are known to undergo oxidation to form quinones or polymeric materials. The oxidation of 2,6-dimethylphenol (B121312), a related compound, has been studied extensively. nih.gov In the presence of oxidizing agents, this compound could potentially be oxidized to a corresponding quinone-type structure. The oxidation of other bromophenols has been shown to proceed without debromination, suggesting that the initial oxidation would likely occur at the phenolic ring. tandfonline.com For instance, the oxidation of 2,6-dibromophenol (B46663) has been studied, indicating that such compounds can be degraded through oxidative processes. tandfonline.comsigmaaldrich.com
Reductive Transformations: The bromine atoms on the aromatic ring can be removed through reductive dehalogenation. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method for the hydrogenolysis of aryl-halogen bonds. rsc.org It is expected that under such conditions, this compound could be sequentially debrominated to form monobromo-dimethylphenols and ultimately 3,5-dimethylphenol. Studies on other bromophenols, such as 2,4,6-tribromophenol, have shown that reductive dehalogenation occurs in a stepwise manner. nih.gov Electrochemical reduction is another method that has been used for the dehalogenation of bromophenols. sigmaaldrich.com
Derivative Synthesis and Functionalization Strategies
The functional groups of this compound offer several handles for the synthesis of new derivatives.
Amidation and Related Transformations
The synthesis of amide derivatives from this compound can be achieved through a multi-step process. A plausible route involves the introduction of a nitro group onto the aromatic ring, followed by its reduction to an amine, and subsequent acylation to form the amide.
Nitration: Electrophilic nitration of the phenol would likely introduce a nitro group at the C-5 position, the only available site, to yield 2,4-dibromo-3,6-dimethyl-5-nitrophenol.
Reduction of the Nitro Group: The nitro group can be reduced to an amino group (NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd/C) or metals in acidic media (e.g., Fe/HCl). google.com The synthesis of 4-amino-2-bromo-3,6-dimethylphenol (B8744532) from the corresponding nitrophenol has been documented, demonstrating the feasibility of this step. iitk.ac.in
Amidation: The resulting amino-dibromodimethylphenol can then be acylated to form the corresponding amide. For instance, reaction with an acyl chloride or an acid anhydride (B1165640) would yield the N-acylated product. The existence of N-(2,4-dibromo-3,6-dimethyl-phenyl)-acetamide in chemical supplier catalogs confirms that such amidation is a known transformation.
A direct amidation of the phenol is also conceivable using modern coupling protocols, although this is less commonly described for this specific type of substrate.
Table of Reaction Products and Intermediates
| Compound Name | Structure | Role in Synthesis/Reaction |
| This compound | Starting Material | |
| 2,4,6-trichloro-3,6-dimethylcyclohexa-2,4-dienone | Related compound in stereochemical studies | |
| N-(2,4-dibromo-3,6-dimethyl-phenyl)-acetamide | Amidation Product | |
| 4-amino-2-bromo-3,6-dimethylphenol | Amine Intermediate | |
| 2,4-dibromo-3,6-dimethyl-5-nitrophenol | Hypothetical Nitration Intermediate | |
| 3,5-dimethylphenol | Potential Reduction Product |
Advanced Spectroscopic and Crystallographic Characterization of 2,4 Dibromo 3,6 Dimethylphenol
X-ray Diffraction Studies for Crystal and Molecular Structure Elucidation
No published X-ray diffraction data was found for 2,4-Dibromo-3,6-dimethylphenol. Therefore, analysis of its crystal data, molecular structure, intermolecular interactions, and solid-state conformation is not possible.
Analysis of Intermolecular Interactions
A detailed analysis of hydrogen bonding, halogen bonding, or other non-covalent interactions is not possible without crystallographic data.
Conformational Analysis in the Solid State
Information regarding the planarity of the phenol (B47542) ring, the orientation of the methyl and bromo substituents, and torsional angles in the solid state is unavailable.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
No experimental 1D or 2D NMR spectra for this compound are available in the searched scientific databases.
Advanced 1D and 2D NMR Techniques
Without experimental data, a discussion of ¹H NMR, ¹³C NMR, COSY, HSQC, or HMBC spectra for structural assignment is not feasible.
Isotopic Labeling Studies for Complex Structural Analysis
There are no records of isotopic labeling studies involving this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
No experimental FT-IR or Raman spectra for this compound have been found in the public domain. Consequently, a detailed assignment of vibrational frequencies to specific functional groups (e.g., O-H stretch, C-Br stretch, aromatic C-H bending) cannot be provided.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) after ionization and fragmentation. For this compound, electron ionization (EI) would be a common method for analysis.
The molecular formula for this compound is C₈H₈Br₂O, yielding a theoretical monoisotopic mass of approximately 277.90 g/mol and an average molecular weight of 279.96 g/mol . nih.gov A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern of the molecular ion peak due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion region will exhibit three peaks:
[M]⁺: Containing two ⁷⁹Br isotopes.
[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br isotope.
[M+4]⁺: Containing two ⁸¹Br isotopes.
The relative intensity of these peaks is expected to be in a ratio of approximately 1:2:1, which is a definitive indicator for the presence of two bromine atoms in the molecule.
The fragmentation pattern under EI-MS can be predicted by identifying the weakest bonds and the most stable resulting fragments. For this compound, common fragmentation pathways for substituted phenols would be observed. The primary fragmentation is often the loss of a methyl group (CH₃), which is a stable radical, leading to a significant fragment ion.
Predicted Fragmentation Pathways:
Loss of a Methyl Radical (-•CH₃): The molecular ion can lose one of the methyl groups to form a stable benzylic-type cation. This would result in a prominent peak at m/z corresponding to [M-15]⁺.
Loss of a Bromine Radical (-•Br): Cleavage of a carbon-bromine bond can lead to the loss of a bromine atom, resulting in a fragment at [M-79]⁺ or [M-81]⁺.
Loss of Carbon Monoxide (-CO): Following the loss of a methyl group or other initial fragmentations, the phenolic ring can undergo rearrangement and lose a molecule of carbon monoxide, a common fragmentation for phenols, resulting in a peak at [M-CH₃-CO]⁺.
The following table summarizes the predicted key ions in the electron ionization mass spectrum of this compound.
| Predicted Fragment Ion | m/z Value (approx.) | Proposed Fragmentation Pathway | Significance |
| [C₈H₈Br₂O]⁺ | 278, 280, 282 | Molecular Ion (M⁺) | Confirms molecular weight and presence of two Br atoms (1:2:1 ratio). |
| [C₇H₅Br₂O]⁺ | 263, 265, 267 | [M-CH₃]⁺ | Loss of a methyl radical, a common and stabilizing fragmentation. |
| [C₈H₈BrO]⁺ | 199, 201 | [M-Br]⁺ | Loss of a bromine radical. |
| [C₆H₅Br₂]⁺ | 248, 250, 252 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most significant electronic transitions are π → π* transitions associated with the benzene (B151609) ring.
The basic chromophore is the phenol group. The electronic spectrum of phenol in a non-polar solvent typically shows two absorption bands originating from π → π* transitions of the benzene ring. researchgate.net The positions and intensities of these bands are sensitive to the substituents on the ring. researchgate.net
In this compound, the substituents are:
Hydroxyl (-OH) group: An auxochrome that strongly activates the ring and typically causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to benzene.
Methyl (-CH₃) groups: Weak auxochromes that also contribute to a small bathochromic shift.
Bromine (-Br) atoms: Auxochromes that, due to their electron-withdrawing inductive effect and electron-donating resonance effect, also influence the absorption maxima, typically causing a bathochromic shift. wikipedia.org
The combined effect of these auxochromes on the phenol chromophore is expected to result in a shift of the primary and secondary absorption bands to longer wavelengths compared to unsubstituted phenol. The electronic transitions are influenced by the solvent polarity; polar solvents can interact with the hydroxyl group, often leading to further shifts in the absorption maxima. researchgate.net
The table below outlines the predicted UV-Vis absorption data for this compound in a typical non-polar solvent like hexane (B92381) or cyclohexane.
| Predicted λmax (nm) | Type of Transition | Associated Chromophore | Influencing Factors |
| ~280 - 295 | π → π* (B-band) | Substituted Benzene Ring | Bathochromic shifts induced by -OH, -Br, and -CH₃ substituents. |
| ~220 - 240 | π → π* (E-band) | Substituted Benzene Ring | High-energy transition also shifted by the combined effect of all substituents. |
These predicted values are based on the known effects of the individual functional groups on the benzene chromophore. Experimental verification would be necessary to determine the precise absorption maxima and molar absorptivity.
Computational and Theoretical Chemistry Studies on 2,4 Dibromo 3,6 Dimethylphenol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. nih.gov These calculations can predict molecular geometry, stability, and electronic properties, which collectively determine the compound's reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. researchgate.netresearchgate.net It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. For halogenated phenols, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are effective in calculating accurate geometries and energies. researchgate.netnih.gov
The optimization process for 2,4-Dibromo-3,6-dimethylphenol would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the configuration with the lowest total electronic energy is found. The resulting data provides a detailed picture of the molecule's structure.
Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table presents typical, illustrative values for the geometry of a substituted phenol (B47542) as would be calculated by DFT methods.
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths | ||
| C-O | ~1.36 Å | |
| O-H | ~0.97 Å | |
| C-Br | ~1.90 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| C-CH₃ | ~1.51 Å | |
| Bond Angles | ||
| C-O-H | ~109° | |
| C-C-Br | ~120° | |
| C-C-C (aromatic) | ~118° - 122° |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For a related compound, 2,4-Dibromo-6-[(hydroxyimino)methyl]phenol, a HOMO-LUMO energy gap of 3.10 eV was calculated, indicating its potential bioactivity. researchgate.net
Table 2: Representative Frontier Orbital Energies for a Substituted Dibromophenol (Illustrative) This table shows typical energy values for frontier orbitals as calculated by quantum chemical methods for compounds analogous to this compound.
| Molecular Orbital | Energy (eV) | Role in Reactivity |
|---|---|---|
| HOMO | ~ -5.9 to -6.5 | Electron Donor (Nucleophilicity) |
| LUMO | ~ -0.8 to -1.5 | Electron Acceptor (Electrophilicity) |
| Energy Gap (ΔE) | ~ 4.4 to 5.7 | Indicator of Chemical Stability and Reactivity |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. researchgate.net By integrating Newton's laws of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions between molecules. These simulations are valuable for understanding how molecules like this compound behave in different environments, such as in solution.
Conformational analysis via MD would explore the rotational freedom around key single bonds, such as the C-O bond of the hydroxyl group and the C-C bonds of the methyl groups. These simulations can reveal the most stable conformations and the energy barriers between them. Furthermore, MD can be used to study intermolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and a solvent or another molecule, as well as potential halogen bonding involving the bromine atoms.
Reaction Pathway Modeling and Transition State Analysis of this compound Transformations
Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. nih.gov By modeling the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This path includes the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. mit.eduyoutube.com
For this compound, a plausible transformation to model would be the abstraction of the acidic phenolic hydrogen by a base or a radical species. Computational methods, particularly DFT, can be used to calculate the geometry of the transition state for this process and determine the activation energy. nih.gov This information is crucial for predicting reaction rates and understanding the factors that influence the compound's reactivity in different chemical environments. Recent advances using machine learning can accelerate the process of finding these fleeting transition state structures. mit.edursc.orgchemrxiv.org
Prediction of Spectroscopic Parameters via Computational Methods
Quantum chemical calculations are highly effective at predicting various spectroscopic properties of molecules, which can then be used to interpret experimental data. For this compound, these methods can provide valuable information about its vibrational and electronic spectra.
Harmonic vibrational frequencies can be calculated using DFT. nih.gov These theoretical frequencies correspond to the vibrational modes of the molecule, such as the stretching and bending of bonds. The calculated spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral peaks to specific molecular motions.
Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the wavelength of maximum absorption (λmax), providing insight into the molecule's color and electronic properties.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) This table provides representative calculated vibrational frequencies for functional groups found in this compound based on DFT studies of similar halogenated phenols.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Phenolic -OH | ~3600 - 3650 |
| C-H Stretch (Aromatic) | Ar-H | ~3050 - 3100 |
| C-H Stretch (Aliphatic) | -CH₃ | ~2950 - 3000 |
| C=C Stretch (Aromatic) | Ar C=C | ~1450 - 1600 |
Environmental Fate and Analytical Methodologies for 2,4 Dibromo 3,6 Dimethylphenol
Environmental Occurrence and Distribution Potential
Direct data on the environmental presence of 2,4-Dibromo-3,6-dimethylphenol is scarce. However, its structural relatives, brominated phenols (BPs) and dimethylphenols (DMPs), are recognized environmental contaminants. Brominated phenols are used as flame retardants, pesticides, and wood preservatives, leading to their release into various environmental compartments. Similarly, dimethylphenols are constituents of coal tar and are used in the synthesis of antioxidants, disinfectants, and other industrial chemicals.
The bromine atoms are expected to decrease water solubility and increase the Kow, suggesting a tendency to partition from water into organic matter, such as soil, sediment, and biological tissues. The methyl groups also contribute to its lipophilicity. Consequently, this compound is likely to be found adsorbed to particulate matter in aquatic systems and may have the potential for bioaccumulation in organisms. Its volatility is expected to be low, limiting its long-range atmospheric transport.
Table 1: Estimated Physicochemical Properties and Environmental Distribution Potential of this compound
| Property | Estimated Value/Behavior | Implication for Environmental Distribution |
| Water Solubility | Low | Tends to partition out of the water column. |
| Octanol-Water Partition Coefficient (Kow) | High | Potential for bioaccumulation in fatty tissues of organisms and sorption to organic matter in soil and sediment. |
| Vapor Pressure | Low | Limited potential for long-range atmospheric transport; likely to remain close to sources of contamination. |
| Soil Adsorption Coefficient (Koc) | High | Likely to be immobile in soil, with a low potential for leaching into groundwater. |
Degradation Pathways in Environmental Systems
The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including biodegradation and abiotic degradation (e.g., photolysis).
Biodegradation: Microbial degradation is a primary pathway for the breakdown of phenolic compounds in the environment. The degradation of halogenated phenols can occur under both aerobic and anaerobic conditions.
Aerobic Degradation: Under aerobic conditions, bacteria can initiate the degradation of halogenated aromatic compounds through the action of oxygenase enzymes. nih.gov This typically involves hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov The presence of bromine atoms can sometimes hinder microbial degradation, making the compound more persistent than its non-halogenated counterpart.
Anaerobic Degradation: In anaerobic environments, such as sediments and some groundwater, reductive dehalogenation is a key initial step. oup.com This process involves the removal of bromine atoms, which is often a rate-limiting step, followed by the degradation of the resulting phenol (B47542) structure. oup.com
Abiotic Degradation: Photodegradation in the presence of sunlight can be a significant removal mechanism for phenolic compounds in surface waters. The absorption of UV light can lead to the cleavage of the carbon-bromine bond or the generation of reactive species like hydroxyl radicals, which then attack the aromatic ring. The rate of photodegradation is influenced by factors such as water depth, turbidity, and the presence of other dissolved organic matter that can act as photosensitizers or quenchers.
Advanced Analytical Techniques for Detection and Quantification in Environmental Matrices
The reliable detection and quantification of this compound in complex environmental matrices such as water, soil, and biota require sophisticated analytical techniques with high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) MethodsGas chromatography coupled with mass spectrometry is a powerful and widely used technique for the analysis of semi-volatile organic compounds like brominated phenols.nih.gov
Sample Preparation: Prior to GC-MS analysis, the target analyte must be extracted from the environmental matrix. Common extraction techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for water samples, and Soxhlet or pressurized liquid extraction (PLE) for solid samples like soil and sediment. A cleanup step, often using silica (B1680970) or Florisil column chromatography, may be necessary to remove interfering co-extracted substances.
Derivatization: Phenols can be analyzed directly by GC, but derivatization is often employed to improve their chromatographic behavior (e.g., peak shape) and sensitivity. researchgate.net A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form more volatile silyl (B83357) ethers, or pentafluorobenzyl bromide (PFBBr) for analysis by electron capture negative ionization (ECNI) mass spectrometry, which is highly sensitive for halogenated compounds. nih.gov
Analysis: The derivatized extract is injected into the GC, where the compounds are separated on a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and detected. The use of selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can enhance selectivity and lower detection limits. researchgate.net
High-Performance Liquid Chromatography (HPLC) coupled with various detectorsHigh-performance liquid chromatography is a suitable alternative for the analysis of polar and thermally labile compounds that are not easily analyzed by GC.
Chromatographic Conditions: Reversed-phase HPLC with a C18 or C8 column is typically used for the separation of phenolic compounds. The mobile phase usually consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. sielc.com
Detection:
UV-Vis Detector: Phenols exhibit strong absorbance in the ultraviolet (UV) region, making UV detection a simple and cost-effective option. However, it may lack the selectivity needed for complex matrices.
Mass Spectrometry (LC-MS/MS): Coupling HPLC with tandem mass spectrometry provides high sensitivity and selectivity, allowing for the unambiguous identification and quantification of the target compound even at trace levels in complex samples. researchgate.net Electrospray ionization (ESI) in negative mode is commonly used for the analysis of phenols.
Method Validation and Quality Assurance in Environmental Analysis
To ensure the reliability and accuracy of analytical data, rigorous method validation and quality assurance (QA) procedures are essential.
Method Validation: A validated analytical method should demonstrate acceptable performance in terms of:
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the measured value to the true value, often assessed through spike-recovery experiments on representative matrices.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Selectivity/Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Quality Assurance: Ongoing QA measures are necessary to maintain the quality of the data. These include:
Method Blanks: Analysis of an analyte-free matrix to check for contamination during the analytical process.
Spiked Samples: Analysis of samples fortified with a known amount of the analyte to assess matrix effects and recovery.
Internal Standards: Addition of a known amount of a compound structurally similar to the analyte (but not present in the sample) to all samples, standards, and blanks to correct for variations in extraction efficiency and instrument response.
Certified Reference Materials (CRMs): Analysis of materials with certified concentrations of the target analyte to provide an independent check of the method's accuracy.
Table 2: Summary of Analytical Methodologies
| Technique | Sample Preparation | Derivatization | Detection | Key Advantages | Key Limitations |
| GC-MS | LLE, SPE, PLE | Often required (e.g., silylation, acylation) | MS, MS/MS | High resolution and selectivity, well-established methods for phenols. | May require derivatization for polar compounds. |
| HPLC | LLE, SPE | Not usually required | UV, MS/MS | Suitable for polar and thermally labile compounds, direct analysis. | UV detection may lack specificity in complex samples. |
| Spectrophotometry | LLE | Required (color-forming reaction) | UV-Vis | Cost-effective, simple instrumentation. | Low selectivity, prone to interferences from other phenols. |
Exploration of Industrial and Material Science Applications of 2,4 Dibromo 3,6 Dimethylphenol and Its Analogues
Precursor in Polymer Chemistry
While information on the direct use of 2,4-Dibromo-3,6-dimethylphenol as a monomer in large-scale industrial polymer production is limited, its structural features suggest its potential as a precursor or comonomer in the synthesis of specialized polymers. Brominated phenols, in general, are utilized in the production of polymers like poly(phenylene oxide) (PPO), a high-performance thermoplastic. uc.edu The bromine atoms can serve as reactive sites for further functionalization or influence the properties of the final polymer, such as flame retardancy. epa.govgoogle.co.bw
The synthesis of poly(phenylene oxide)s often involves the oxidative coupling of 2,6-disubstituted phenols. uc.edumdpi.com The presence of substituents at the ortho positions, such as the methyl groups in 2,6-dimethylphenol (B121312), is crucial for forming the desired linear polymer structure. uc.edu While 2,6-dimethylphenol is the primary monomer for commercial PPO, the incorporation of brominated phenols can modify the polymer's characteristics. For instance, the use of mono-, di-, and tribrominated 2,6-dimethylphenols has been explored to introduce bromine into the PPO backbone.
A patent for a herbicidal composition mentions the production of this compound from commercially available 3,6-dimethylphenol through a bromination reaction, as described in Tetrahedron Letters, 1998, vol. 39, p. 2947. core.ac.uk This synthesis provides a route to this specific isomer, which could then potentially be used in polymerization reactions.
Table 1: Synthesis of this compound
| Starting Material | Reagent | Reaction Type | Reference |
| 3,6-Dimethylphenol | Bromine | Bromination | core.ac.uk |
Role in Catalysis and Ligand Design
The application of this compound itself as a catalyst or in ligand design is not extensively documented in publicly available literature. However, the structural characteristics of hindered phenols, particularly those with bulky ortho-substituents, are relevant in the design of ligands for metal complexes used in catalysis. These ligands can influence the steric and electronic environment of a metal center, thereby affecting the catalyst's activity, selectivity, and stability.
For example, sterically hindered phenols can be used to prepare ligands for copper-catalyzed O-arylation of phenols to produce diaryl ethers, which are important in various commercial products. nih.gov While this research does not specifically name this compound, it highlights the principle that the steric bulk of phenolic ligands is a key factor in catalytic performance. The two methyl groups and one bromine atom at the ortho positions (2 and 6) of this compound provide significant steric hindrance.
Furthermore, research into the catalytic reductive C–H silylation of phenols has utilized sterically hindered phenols to access versatile chemical intermediates. nih.gov Although not directly employing this compound, this work underscores the synthetic utility of hindered phenols in catalytic transformations.
Application in Specialty Chemicals and Advanced Materials
This compound has been cited as a reactant in the synthesis of more complex molecules, indicating its role as an intermediate in the production of specialty chemicals. One study details the reaction of this compound with propargyl bromide in the presence of potassium carbonate to synthesize a precursor for polycyclic compounds. nih.gov This reaction demonstrates its utility as a building block in organic synthesis.
Another area where brominated phenols find application is as flame retardants. The bromine atoms in the molecular structure can impart flame-retardant properties to materials they are incorporated into. While the direct use of this compound as a flame retardant is not explicitly detailed, its high bromine content makes it a candidate for such applications or for the synthesis of flame-retardant additives.
The reactivity of the hydroxyl group and the bromine atoms allows for various chemical modifications, making it a versatile intermediate. For instance, the chlorination of this compound has been studied to determine the stereochemistry of the resulting ketone products. yacooscience.com
Table 2: Chemical Reactions of this compound
| Reactant | Reagent(s) | Product Type | Application | Reference |
| This compound | Propargyl bromide, K₂CO₃ | Propargyl ether derivative | Precursor for polycyclic compounds | nih.gov |
| This compound | Chlorine | Polychlorinated ketones | Stereochemical studies | yacooscience.com |
Structure-Activity Relationships in Non-Biological Applications
The relationship between the structure of this compound and its activity in non-biological applications is primarily dictated by the nature and position of its substituents on the phenol (B47542) ring. The two bromine atoms significantly influence the compound's electrophilicity and its potential as a leaving group in certain reactions. The methyl groups, particularly the one at the ortho position, provide steric hindrance that can direct the regioselectivity of reactions involving the hydroxyl group or the aromatic ring.
In the context of polymerization, the substitution pattern is critical. For the synthesis of linear poly(phenylene oxide), substitution at both ortho positions is generally required to prevent branching. uc.edu In the case of this compound, the presence of substituents at positions 2 and 6 (bromine and a methyl group, respectively) would influence its polymerization behavior if used as a monomer.
The study on the chlorination of this compound provides insight into how its structure influences reactivity. The reaction leads to the formation of specific stereoisomers of polychlorinated ketones, a result directly linked to the arrangement of the bromo and methyl substituents on the phenol ring. yacooscience.com
Conclusions and Future Research Trajectories for 2,4 Dibromo 3,6 Dimethylphenol Research
Summary of Key Research Findings and Current Knowledge Gaps
Research on 2,4-Dibromo-3,6-dimethylphenol has primarily focused on its synthesis and specific chemical transformations. The compound is a halogenated phenol (B47542) derivative, and its chemistry is influenced by the presence of two bromine atoms and two methyl groups on the phenolic ring. One of the key documented research findings involves its use as a starting material in chlorination reactions to investigate the stereochemistry of the resulting polychlorinated ketones. publish.csiro.auresearchgate.net This indicates its utility as a chemical intermediate for mechanistic studies in halogenation reactions.
The synthesis of related brominated dimethylphenols, such as 4-bromo-2,6-dimethylphenol (B182379) and its subsequent bromination to yield dibromo and tribromo derivatives, has been described, suggesting potential synthetic routes for this compound. chemicalbook.com The synthesis of an isomer, 4,6-Dibromo-2,3-dimethylphenol, has also been reported, including its crystal structure analysis. researchgate.net
Despite these findings, significant knowledge gaps exist. There is a lack of comprehensive studies on the biological activities of this compound. While other halogenated phenols are known for their antimicrobial or toxic properties, specific data for this compound is scarce. solubilityofthings.comcymitquimica.com Furthermore, detailed spectroscopic characterization and a complete profile of its chemical reactivity beyond specific chlorination reactions are not extensively documented in publicly available literature. The potential applications of this compound, for instance, as a flame retardant, a precursor for polymers, or in medicinal chemistry, remain largely unexplored.
Emerging Research Avenues in Halogenated Phenol Chemistry
The broader field of halogenated phenol chemistry is experiencing significant advancements that could be applied to the study of this compound. A prominent emerging avenue is the use of biocatalysis for the synthesis and modification of halogenated phenols. Enzymes such as haloperoxidases are being investigated for their ability to perform regioselective halogenation under mild and environmentally friendly conditions. This approach could offer a more sustainable alternative to traditional chemical synthesis methods.
Another area of growing interest is the catalytic oxidation and dehalogenation of halophenols. These studies are often motivated by the need for bioremediation of halogenated pollutants. Understanding the mechanisms of these reactions could not only provide pathways for the degradation of potentially hazardous compounds but also open up possibilities for the synthesis of novel derivatives.
Furthermore, the unique electronic properties conferred by halogen atoms are being exploited in the design of new materials and bioactive molecules. Research into the non-covalent interactions involving halogen atoms (halogen bonding) is providing insights into their role in molecular recognition and self-assembly, which could be relevant for developing new catalysts or functional materials based on this compound.
Potential for Sustainable Synthesis and Application Development
The development of sustainable synthetic methods for halogenated phenols is a key research goal. For this compound, this could involve moving away from traditional bromination methods that use elemental bromine, which is hazardous and produces significant waste. Green chemistry approaches, such as the use of solid-supported brominating agents or catalytic systems with in-situ generation of the brominating species, are promising alternatives. A scalable and rapid synthesis of substituted phenols using green chemistry principles has been reported, which could be adapted for this specific compound. rsc.org
In terms of application development, the presence of bromine atoms suggests potential as a flame retardant. Brominated compounds are widely used in this capacity, and the specific substitution pattern of this compound could offer unique properties. Additionally, its structure makes it a potential monomer for the synthesis of specialty polymers, similar to how other substituted phenols are used. For example, 4-bromo-2,6-dimethylphenol is used in the production of phenolic resins. chemicalbook.comsolubilityofthings.com The development of applications in these areas would require detailed studies of its physical and chemical properties, as well as its performance in relevant formulations.
Interdisciplinary Research Opportunities involving this compound
The study of this compound presents several opportunities for interdisciplinary research.
Chemistry and Materials Science: The compound could serve as a building block for novel polymers and materials. Its dibromo-dimethyl-substituted phenolic structure could be exploited to create polymers with enhanced thermal stability, flame retardancy, or specific electronic properties. Collaborative research between organic chemists and material scientists would be crucial for the synthesis, characterization, and application of such new materials.
Chemistry and Biology/Toxicology: A thorough investigation of the biological effects of this compound is warranted. This would involve collaboration between chemists for the synthesis of pure samples and biologists and toxicologists to assess its antimicrobial activity, cytotoxicity, and potential environmental impact. Such studies are essential to understand its potential risks and to guide the development of any commercial applications. For instance, other brominated phenols have been studied for their antimicrobial properties. solubilityofthings.com
Chemistry and Environmental Science: Given that halogenated phenols can be environmental pollutants, research into the environmental fate and degradation of this compound is an important interdisciplinary area. This would involve analytical chemists developing methods for its detection in environmental matrices and environmental scientists studying its persistence, bioaccumulation, and potential for bioremediation.
Medicinal Chemistry: While there is no current evidence, the structure of this compound could serve as a scaffold for the development of new therapeutic agents. Many pharmaceuticals contain halogenated aromatic rings. Interdisciplinary research involving medicinal chemists, pharmacologists, and biochemists could explore the synthesis of derivatives and evaluate their potential as enzyme inhibitors or receptor modulators. Related compounds like 2-Bromo-4,5-dimethylphenol are used as intermediates in the synthesis of bioactive compounds. smolecule.com
Q & A
Q. What analytical techniques are recommended for quantifying 2,4-Dibromo-3,6-dimethylphenol in aqueous samples?
A two-step derivatization approach using selective reagents (e.g., iodine or chlorine) can enhance detection sensitivity. High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection is ideal, as demonstrated for structurally similar brominated phenols. Calibration curves should be validated for linearity (r² ≥ 0.999) and detection limits (e.g., ≤0.01 mg/L) . Near-infrared (NIR) spectroscopy can also be adapted for purity analysis, leveraging methyl and bromine substituents’ distinct spectral signatures .
Q. How can the bromination pattern of this compound be confirmed during synthesis?
Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming substitution patterns. The electronegative bromine atoms at positions 2 and 4 will deshield adjacent protons, producing distinct splitting patterns. For example, the methyl groups at positions 3 and 6 will show coupling with neighboring aromatic protons. X-ray crystallography can resolve ambiguities in complex cases .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
Column chromatography with silica gel and a hexane/ethyl acetate gradient is commonly used. Recrystallization in ethanol or methanol can further enhance purity. Monitor intermediates using thin-layer chromatography (TLC) with UV visualization, as described for brominated phenolic derivatives .
Advanced Research Questions
Q. How do steric effects from methyl groups influence the reactivity of this compound in cross-coupling reactions?
The methyl groups at positions 3 and 6 create steric hindrance, reducing accessibility to the aromatic ring. Computational modeling (e.g., density functional theory) can predict reaction sites and activation energies. Comparative studies with less hindered analogs (e.g., 4-bromo-2,6-dimethylphenol) reveal slower reaction kinetics in Suzuki-Miyaura couplings .
Q. What strategies resolve discrepancies in reported photocatalytic degradation efficiencies of brominated phenolic compounds?
Controlled experiments under standardized conditions (pH, light intensity, catalyst loading) are essential. Use gas chromatography-mass spectrometry (GC-MS) to identify intermediates (e.g., hydroxylated or debrominated products) and track degradation pathways. For example, 2-phenylethanol transforms into methyl- and tert-butyl-substituted phenols under photocatalytic conditions, highlighting the role of radical mechanisms .
Q. How can phase-transfer catalysis optimize polymerization reactions involving this compound?
Phase-transfer catalysts (e.g., quaternary ammonium salts) improve interfacial reactivity in biphasic systems. For poly(2,6-dimethyl-1,4-phenylene oxide) synthesis, optimize catalyst concentration (5–10 mol%) and solvent polarity (e.g., toluene/water). Terminating agents like 2,4,6-tri-tert-butylphenol control molecular weight distribution .
Q. What methodologies address data contradictions in thermal stability studies of halogenated phenols?
Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) and evolved gas analysis (EGA) can clarify decomposition mechanisms. For example, conflicting reports on decomposition temperatures may arise from atmospheric differences (N₂ vs. air). Systematic reviews of experimental parameters are critical .
Notes
- Synthesis: Prioritize hazard assessments for brominating agents (e.g., HBr, N-bromosuccinimide) and use fume hoods with scrubbers .
- Data Interpretation: Cross-validate results using multiple analytical techniques to account for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
